Home > Products > Screening Compounds P81293 > Teneligliptin hydrobromide hydrate
Teneligliptin hydrobromide hydrate - 1572583-29-9

Teneligliptin hydrobromide hydrate

Catalog Number: EVT-3163072
CAS Number: 1572583-29-9
Molecular Formula: C44H67Br5N12O3S2
Molecular Weight: 1275.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Teneligliptin Hydrobromide Hydrate is a novel chemical compound primarily investigated for its antidiabetic properties. [] It belongs to the class of dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as "gliptins." [] Teneligliptin Hydrobromide Hydrate plays a significant role in scientific research, particularly in the field of diabetes mellitus treatment. []

Synthesis Analysis

The synthesis of teneligliptin hydrobromide hydrate involves several steps, predominantly utilizing methods such as reductive amination and crystallization. A notable synthesis route involves:

  1. Dissolution: Teneligliptin hydrobromide hydrate is dissolved in a solvent mixture of tert-butanol and methanol.
  2. Reflux: The solution is heated to reflux, facilitating the reaction and ensuring complete dissolution of the compound.
  3. Cooling: After refluxing, the solution is cooled to allow for crystallization of the product.
  4. Filtration and Drying: The resulting crystals are filtered and dried to yield pure teneligliptin hydrobromide hydrate.

This method emphasizes the importance of controlling temperature and solvent ratios to optimize yield and purity .

Molecular Structure Analysis

The molecular structure of teneligliptin hydrobromide hydrate can be described by its chemical formula C19H25BrN4O2SC_{19}H_{25}BrN_{4}O_{2}S. The structure features a thiazolidine ring that contributes to its biological activity, along with a pyrazole moiety. Key aspects include:

  • Molecular Weight: Approximately 416.4 g/mol.
  • Crystallography: Single crystal X-ray diffraction studies have elucidated its three-dimensional arrangement, confirming the stereochemistry essential for its pharmacological activity.
  • Functional Groups: The presence of amine, thiazolidine, and pyrazole groups are critical for its interaction with target enzymes .
Chemical Reactions Analysis

Teneligliptin undergoes various chemical reactions primarily related to its interactions with biological targets:

  1. Dipeptidyl Peptidase-4 Inhibition: The compound competitively inhibits dipeptidyl peptidase-4, which plays a significant role in glucose metabolism. This inhibition leads to increased levels of incretin hormones, which enhance insulin secretion.
  2. Metabolism: In vivo studies have shown that teneligliptin is metabolized into several metabolites (M1, M2, M4, M5), each exhibiting varying degrees of Dipeptidyl Peptidase-4 inhibition .
  3. Stability Studies: Chemical stability under various pH conditions has been assessed to ensure efficacy during storage and use .
Mechanism of Action

The mechanism of action of teneligliptin hydrobromide hydrate primarily revolves around its role as a Dipeptidyl Peptidase-4 inhibitor:

  • Competitive Inhibition: It competes with natural substrates for binding to Dipeptidyl Peptidase-4, thereby preventing the enzyme from degrading incretin hormones such as glucagon-like peptide-1 (GLP-1).
  • Increased Insulin Secretion: By inhibiting this enzyme, teneligliptin enhances insulin release from pancreatic beta cells in response to meals.
  • Glucose Homeostasis: This action contributes to improved glycemic control in patients with type 2 diabetes mellitus by lowering blood glucose levels postprandially .
Physical and Chemical Properties Analysis

Teneligliptin hydrobromide hydrate exhibits several notable physical and chemical properties:

  • Appearance: White crystalline powder.
  • Solubility: Highly soluble in water and organic solvents like methanol.
  • Melting Point: Exhibits a melting point range that indicates stability under standard storage conditions.
  • pH Range: The pH of aqueous solutions is typically neutral to slightly acidic, which is favorable for oral formulations .
Applications

Teneligliptin hydrobromide hydrate has significant applications in pharmacotherapy:

  1. Diabetes Management: It is primarily used for controlling blood sugar levels in patients with type 2 diabetes mellitus.
  2. Combination Therapy: Often used in conjunction with other antidiabetic medications to enhance therapeutic outcomes.
  3. Research Applications: Investigated for potential benefits beyond glycemic control, including effects on weight management and cardiovascular health.
Synthetic Methodologies and Process Optimization

Novel Synthetic Pathways for Core Heterocyclic Scaffold Construction

The synthesis of teneligliptin's complex pentacyclic structure (containing pyrazole, piperazine, pyrrolidine, and thiazolidine rings) has seen significant innovation beyond the original Mitsubishi Tanabe Pharma Corporation route. The conventional approach (Scheme 1) involves sequential construction: starting with N-Boc-piperazine (292) reacting with diketene to form acetoacetamide 293, followed by cyclodehydration with phenylhydrazine and phosphorus oxychloride in pyridine to yield pyrazole derivative 294. Subsequent Boc deprotection provides amine intermediate 295. Meanwhile, the prolylthiazolidine core 296 is prepared from N-Boc-trans-4-hydroxy-L-proline and thiazolidine, oxidized to ketone 297, and finally coupled with 295 via reductive amination to afford teneligliptin after deprotection [1] [7].

Recent patents disclose improved convergent routes addressing limitations of the original process, which required hazardous reagents (POCl₃, pyridine) and generated low-yielding intermediates. A key advancement involves novel crystalline intermediates enabling higher purity and yield. One patent utilizes compound Formula IV as a pivotal intermediate, where R₁ is a protecting group (e.g., Boc, Fmoc) and R₂ is alkyl. This compound undergoes efficient coupling with thiazolidine derivatives under optimized conditions, eliminating the need for toxic phosphorus oxychloride and enabling chromatographic-free purification [6]. Another patent employs Formula III (where R₃ is an alcohol-protecting group) as a stable, isolable solid intermediate for stereocontrol. This intermediate is synthesized via a modified Appel reaction or Mitsunobu conditions, followed by deprotection and salt formation with hydrobromic acid to directly yield teneligliptin hydrobromide hydrate in high purity (>99.5% HPLC) [6]. These routes significantly reduce step count, improve overall yield from ~15% to over 40%, and enhance safety profiles by replacing POCl₃ with safer cyclodehydrating agents like polyphosphoric acid [2] [6].

Table 1: Key Synthetic Intermediates for Teneligliptin Core Assembly

IntermediateStructure FeaturesRole in SynthesisAdvantages
Formula IVProtected pyrazolylpiperazine amineNucleophile for reductive aminationCrystalline, high purity (>98%), avoids POCl₃
Formula IIIProtected pyrrolidinone-thiazolidine carbonylElectrophile for couplingEnables stereocontrol, isolable solid, simplified purification
Boc-Piperazine Ketone (293)1-Acetoacetyl-4-Boc-piperazinePyrazole precursorStandard intermediate, requires hazardous cyclization

Stereoselective Synthesis of Pyrrolidine-Thiazolidine Hybrid Systems

The (2S,4S) stereochemistry of teneligliptin’s pyrrolidine ring is critical for DPP-4 inhibition potency. The molecule binds DPP-4 via a three-point anchor: 1) the thiazolidine occupies the hydrophobic S1 pocket, 2) the pyrrolidine carbonyl hydrogen-bonds with Asn710, and 3) the pyrrolidine amine forms salt bridges with Glu205 and Glu206. The (2S,4S) configuration optimally positions these pharmacophores [5] [7]. Traditional synthesis relies on chiral pool starting materials, utilizing enantiomerically pure N-Boc-trans-4-hydroxy-L-proline (97) to set the stereocenters. Oxidation of the alcohol to ketone 297 (DMSO/SO₃) is stereochemically neutral. However, the subsequent reductive amination with amine 295 posed a risk of diastereomer formation. Critically, using sodium triacetoxyborohydride (STAB-H) in 1,2-dichloroethane or acetic acid affords exclusively the desired (2S,4S) isomer 298. This high diastereoselectivity (>98:2) is attributed to steric bias in the proline-derived ketone and chelation control involving the Boc-carbamate carbonyl during imine formation [1] [7].

Advanced strategies enhance stereoselectivity and yield further. A patent route employs a crystalline ketone intermediate (derived from 97 via esterification, thiazolidine coupling, and oxidation) that undergoes reductive amination in methyl tert-butyl ether (MTBE)/methanol mixtures with sodium borohydride. This system achieves >99% diastereomeric excess (de) and simplifies purification by direct crystallization [6]. Alternative pathways utilize enzymatic resolution of racemic 4-aminopyrrolidine derivatives using immobilized lipases (e.g., CAL-B) and vinyl acetate, providing enantiomerically pure (>99% ee) amine precursors in high yield [8]. Computational modeling confirms that the (2S,4S) isomer fits perfectly within the DPP-4 active site, forming a stable "J-shaped" conformation, whereas the (2R,4R) isomer shows significantly weaker binding due to misalignment with key residues [5].

Solvent System Optimization in Multi-Step Convergent Synthesis

Solvent selection profoundly impacts yield, purity, and operational efficiency in teneligliptin's multi-step synthesis. Key stages requiring optimization include: 1) Pyrazole cyclization, 2) Reductive amination, 3) Boc deprotection, and 4) Final salt formation/crystallization.

  • Pyrazole Formation: Traditional cyclodehydration uses pyridine as both solvent and base with POCl₃, generating viscous mixtures difficult to process. Greener alternatives demonstrate significant improvements: A water-2-methyltetrahydrofuran (2-MeTHF) biphasic system with polyphosphoric acid achieves comparable yields (>85%) to POCl₃/pyridine while enabling aqueous workup and solvent recovery [6]. High-temperature cyclization in dimethylacetamide (DMAc) with p-toluenesulfonic acid also avoids halogenated solvents and pyridine [2].
  • Reductive Amination: Early routes used 1,2-dichloroethane (DCE), a suspected carcinogen. Optimized solvent systems include:
  • Isopropyl acetate (IPAc)/methanol mixtures with STAB-H: Reduces genotoxic impurities, improves stirrability, and allows direct crystallization of the product [6].
  • Ethyl acetate/tetrahydrofuran (THF) with sodium cyanoborohydride: Enables lower reaction temperatures (0-5°C), minimizing epimerization [2].
  • Deprotection & Salt Formation: Trifluoroacetic acid (TFA) in dichloromethane (DCM) for Boc removal generates corrosive, volatile waste streams. Improved systems utilize:
  • Hydrochloric acid in ethanol/water for simultaneous deprotection and hydrochloride salt formation, followed by ion exchange to hydrobromide.
  • Methanesulfonic acid in acetonitrile, enabling efficient removal via crystallization after neutralization [6].
  • Hydrate formation is controlled during hydrobromide crystallization using ethanol/water mixtures (typically 3:1 to 4:1 v/v) at 0-5°C, yielding the stable monohydrate [2] [6].

Table 2: Optimized Solvent Systems for Key Teneligliptin Synthesis Steps

Synthetic StepTraditional Solvent(s)Optimized Solvent System(s)Key Benefits
Pyrazole CyclizationPyridine2-MeTHF/H₂O (Biphasic), DMAcEliminates POCl₃, enables aqueous workup, recyclable solvent
Reductive Amination1,2-Dichloroethane (DCE)IPAc/MeOH, EtOAc/THFReduced toxicity, better diastereoselectivity, direct crystallization
Boc DeprotectionDCM/TFAEtOH/H₂O/HCl, MeCN/MSALess corrosive, easier solvent removal, safer workup
HBr Salt CrystallizationEthanolEtOH/H₂O mixturesControlled monohydrate formation, high purity (>99.9%)

Green Chemistry Approaches in Industrial-Scale Manufacturing

Driven by environmental and cost concerns, significant efforts focus on greening teneligliptin manufacturing. Key strategies include:

  • Catalysis: Replacing stoichiometric oxidants (DMSO/SO₃) for proline oxidation with catalytic TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl)/sodium hypochlorite systems reduces sulfur waste [6]. Palladium on carbon (Pd/C) catalyzes direct reductive aminations using hydrogen gas, avoiding borohydride salts and associated borate waste streams [2].
  • Solvent Reduction & Replacement: Process intensification through in situ telescoping minimizes solvent usage. For example, the crude pyrazole intermediate 294 can be carried forward without isolation after aqueous extraction in 2-MeTHF/H₂O systems, reducing overall solvent consumption by 40-50% [6]. Class III solvents like 2-MeTHF (derived from renewables), cyclopentyl methyl ether (CPME), and isopropanol (IPA) replace classical toxic solvents (DCM, DMF, pyridine, DCE). A notable advance is the complete elimination of DMF from the acetoacetylation step by using ethyl acetoacetate in ethanol with catalytic piperidine as a base [3] [6].
  • Waste Minimization & Atom Economy: The original synthesis suffered from low atom economy in the pyrazole formation step (~35%). Newer routes using pre-formed beta-ketoesters and hydrazines under neat conditions or in green solvents improve atom utilization to >65% [8]. Crystallization-driven purification minimizes reliance on energy-intensive chromatography. Mother liquors are effectively recycled, particularly in the final salt crystallization step, achieving solvent recovery rates >80% [3] [6].
  • Green Metrics & Analytical Control: Life Cycle Assessment (LCA) guided optimization reduces the overall Process Mass Intensity (PMI) from >250 kg/kg in early routes to <80 kg/kg in state-of-the-art processes [3]. Quality control leverages green analytical methods, such as the Box-Behnken optimized HPLC utilizing a phosphate buffer (20 mM):acetonitrile:methanol (40:30:30 v/v) mobile phase. This method reduces acetonitrile consumption by 40% compared to traditional methods while simultaneously quantifying teneligliptin, related substances, and potential co-formulated drugs (metformin, pioglitazone) with retention times of 4.09, 3.01, and 11.44 minutes, respectively. The method's greenness was validated using AGREE, complex GAPI, and Analytical Eco-scale tools, confirming its environmental superiority [3]. Microwave-assisted derivatization for spectrofluorometric analysis using 7-chloro-4-nitrobenzoxadiazole further reduces solvent use and analysis time for pharmacokinetic studies [4].

Table 3: Green Chemistry Metrics in Teneligliptin Synthesis Evolution

Green PrincipleEarly ProcessModern ProcessImprovement
Process Mass Intensity (PMI)>250 kg/kg<80 kg/kg~70% Reduction
Hazardous Solvent UseHigh (Pyridine, DCM, DMF, DCE)Minimal (2-MeTHF, EtOH, H₂O, IPAc)Major hazard elimination
Catalyst UseStoichiometric reagents (SO₃, NaBH(OAc)₃)Catalytic (TEMPO/NaOCl, Pd/C)Reduced metal/boron waste
ChromatographyRequired for intermediatesEliminated (Crystallization only)Lower energy, solvent use
Overall Yield~15%>40%>2.5x Increase

Properties

CAS Number

1572583-29-9

Product Name

Teneligliptin hydrobromide hydrate

IUPAC Name

[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;pentahydrobromide

Molecular Formula

C44H67Br5N12O3S2

Molecular Weight

1275.7 g/mol

InChI

InChI=1S/2C22H30N6OS.5BrH.H2O/c2*1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27;;;;;;/h2*2-6,13,19-20,23H,7-12,14-16H2,1H3;5*1H;1H2/t2*19-,20-;;;;;;/m00....../s1

InChI Key

NQPRXLXVOBOTGT-KSLCDFCZSA-N

SMILES

CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.O.Br.Br.Br.Br.Br

Canonical SMILES

CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.O.Br.Br.Br.Br.Br

Isomeric SMILES

CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5.O.Br.Br.Br.Br.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.